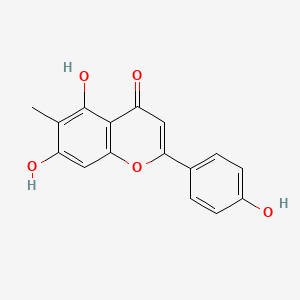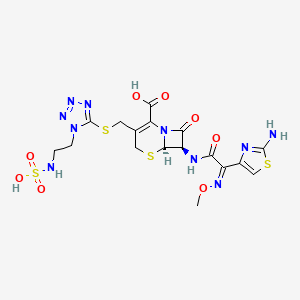![molecular formula C57H100O6 B1244241 [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1244241.png)
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Descripción general
Descripción
The compound [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a triglyceride with the molecular formula C57H100O6 . It consists of three fatty acid chains: palmitic acid (16:0), oleic acid (18:1(9Z)), and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). This compound is a type of lipid that plays a crucial role in various biological processes, including energy storage and cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification process . The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this triglyceride can be achieved through the transesterification of vegetable oils rich in the desired fatty acids. This process involves the use of methanol and a catalyst, such as sodium methoxide, to convert the triglycerides in the oil into the target compound .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Hydrogenation: The double bonds in the fatty acids can be hydrogenated to convert unsaturated fatty acids into saturated ones.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst like cobalt or manganese salts.
Hydrolysis: Enzymatic hydrolysis typically involves lipases, while chemical hydrolysis can be achieved using acids or bases.
Hydrogenation: Hydrogen gas and a metal catalyst, such as palladium or nickel, are commonly used.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Hydrogenation: Saturated triglycerides.
Aplicaciones Científicas De Investigación
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling and energy storage.
Medicine: Studied for its potential effects on cardiovascular health and inflammation.
Industry: Utilized in the formulation of cosmetics and food products.
Mecanismo De Acción
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its hydrolysis by lipases to release free fatty acids and glycerol. These free fatty acids can then participate in various metabolic pathways, including beta-oxidation for energy production and the synthesis of signaling molecules . The compound’s effects on cellular signaling are mediated through its interaction with specific receptors and enzymes involved in lipid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- TG(16:1(9Z)/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]
- TG(16:1(9Z)/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
- TG(16:1(9Z)/18:2(9Z,12Z)/20:0)[iso6]
Uniqueness
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of arachidonic acid, a polyunsaturated fatty acid, makes it particularly important in the context of inflammation and cellular signaling .
Propiedades
Fórmula molecular |
C57H100O6 |
|---|---|
Peso molecular |
881.4 g/mol |
Nombre IUPAC |
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,25-27,29-30,32,38,41,54H,4-15,17-18,20-24,28,31,33-37,39-40,42-53H2,1-3H3/b19-16-,27-25-,29-26-,32-30-,41-38-/t54-/m1/s1 |
Clave InChI |
KKABVOCYVJCRKP-PZOQESJISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)


![phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244182.png)
